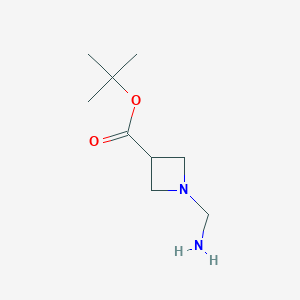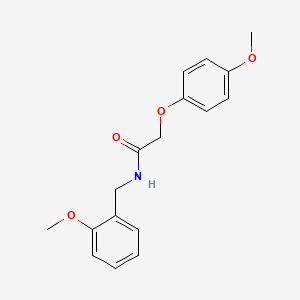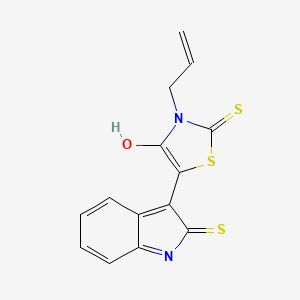![molecular formula C19H11Br4N5OS B15149233 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)
(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one is a complex organic compound that features a unique combination of thiazole, pyrazolone, and diazenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling through diazenyl linkage. Key steps include:
Synthesis of 4-(4-bromophenyl)-1,3-thiazole: This can be achieved by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions.
Synthesis of 5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one: This involves the reaction of 2,4,6-tribromoaniline with 5-methyl-1H-pyrazol-3-one in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid.
Coupling Reaction: The final step involves coupling the thiazole and pyrazolone intermediates through a diazenyl linkage, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole or pyrazolone derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel organic materials with unique electronic or optical properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromophenyl)-1,3-thiazole: Shares the thiazole moiety but lacks the pyrazolone and diazenyl groups.
5-methyl-1H-pyrazol-3-one: Contains the pyrazolone core but lacks the thiazole and diazenyl groups.
2,4,6-tribromoaniline: Contains the tribromophenyl group but lacks the thiazole and pyrazolone moieties.
Uniqueness
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one is unique due to its combination of thiazole, pyrazolone, and diazenyl functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H11Br4N5OS |
|---|---|
Peso molecular |
677.0 g/mol |
Nombre IUPAC |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H11Br4N5OS/c1-9-16(25-26-17-13(22)6-12(21)7-14(17)23)18(29)28(27-9)19-24-15(8-30-19)10-2-4-11(20)5-3-10/h2-8,27H,1H3 |
Clave InChI |
UEDPTALHRUBTMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C=C(C=C4Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149154.png)
![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B15149165.png)
![2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15149171.png)

![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B15149190.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)
![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)




![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
